![molecular formula C11H13F2NO B3168129 N-{[4-(Difluoromethoxy)phenyl]methyl}cyclopropanamine CAS No. 926253-81-8](/img/structure/B3168129.png)
N-{[4-(Difluoromethoxy)phenyl]methyl}cyclopropanamine
Übersicht
Beschreibung
N-{[4-(Difluoromethoxy)phenyl]methyl}cyclopropanamine, also known as N-Difluoromethoxy-Phenylmethylcyclopropanamine, is a cyclopropanamine derivative with a difluoromethoxy substituent on the phenyl ring. It is a novel compound with potential applications in the fields of organic synthesis, biochemistry, and pharmaceuticals.
Wirkmechanismus
N-{[4-(Difluoromethoxy)phenyl]methyl}cyclopropanaminethoxy-Phenylmethylcyclopropanamine is believed to act as a substrate for the enzyme cyclopropylmethyltransferase (CPMT). CPMT is a member of the methyltransferase family of enzymes, which are involved in the methylation of various substrates. In the presence of CPMT, N-{[4-(Difluoromethoxy)phenyl]methyl}cyclopropanaminethoxy-Phenylmethylcyclopropanamine is believed to undergo a methylation reaction, resulting in the formation of a methylated product.
Biochemical and Physiological Effects
N-{[4-(Difluoromethoxy)phenyl]methyl}cyclopropanaminethoxy-Phenylmethylcyclopropanamine is believed to have a range of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclopropylmethyltransferase (CPMT), which is involved in the methylation of various substrates. Furthermore, it has been shown to inhibit the enzyme acyl-CoA thioesterase (ACTE), which is involved in the hydrolysis of acyl-CoA thioesters. In addition, it has been shown to inhibit the enzyme aldehyde dehydrogenase (ALDH), which is involved in the oxidation of aldehydes.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[4-(Difluoromethoxy)phenyl]methyl}cyclopropanaminethoxy-Phenylmethylcyclopropanamine has a range of advantages and limitations for lab experiments. One of the major advantages of using N-{[4-(Difluoromethoxy)phenyl]methyl}cyclopropanaminethoxy-Phenylmethylcyclopropanamine in lab experiments is its high solubility in various organic solvents. This makes it an ideal compound for use in organic synthesis and biochemistry experiments. Furthermore, it is relatively stable and has a low toxicity, making it safe to use in lab experiments. However, one of the major limitations of using N-{[4-(Difluoromethoxy)phenyl]methyl}cyclopropanaminethoxy-Phenylmethylcyclopropanamine in lab experiments is its low reactivity. This makes it difficult to use in certain types of experiments.
Zukünftige Richtungen
N-{[4-(Difluoromethoxy)phenyl]methyl}cyclopropanaminethoxy-Phenylmethylcyclopropanamine has a range of potential future applications. It can be used as a building block for the synthesis of various novel compounds with potential applications in organic synthesis, biochemistry, and pharmaceuticals. Furthermore, it can be used in the development of novel inhibitors of enzymes involved in the methylation of various substrates, such as cyclopropylmethyltransferase (CPMT), acyl-CoA thioesterase (ACTE), and aldehyde dehydrogenase (ALDH). Additionally, it can be used in the development of novel optically active compounds, such as chiral alcohols and chiral amines. Finally, it can be used in the development of novel therapeutic agents
Wissenschaftliche Forschungsanwendungen
N-{[4-(Difluoromethoxy)phenyl]methyl}cyclopropanaminethoxy-Phenylmethylcyclopropanamine has a wide range of potential applications in scientific research. It has been used as a building block for the synthesis of various novel compounds with potential applications in organic synthesis, biochemistry, and pharmaceuticals. It has also been used in the synthesis of various heterocyclic compounds, such as quinolines, pyridines, and pyrimidines. Furthermore, it has been used in the synthesis of various optically active compounds, such as chiral alcohols and chiral amines.
Eigenschaften
IUPAC Name |
N-[[4-(difluoromethoxy)phenyl]methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c12-11(13)15-10-5-1-8(2-6-10)7-14-9-3-4-9/h1-2,5-6,9,11,14H,3-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKINJTLONPFABH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




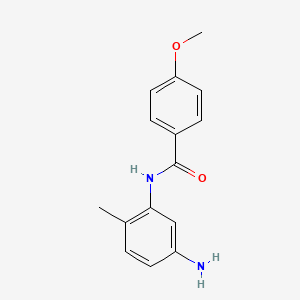
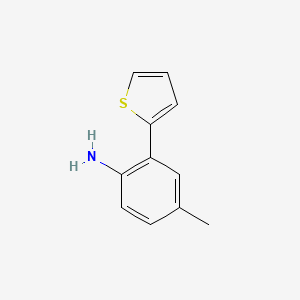

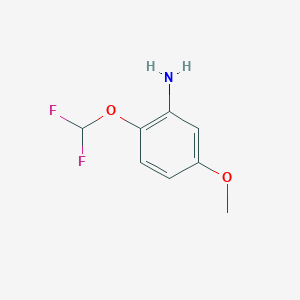
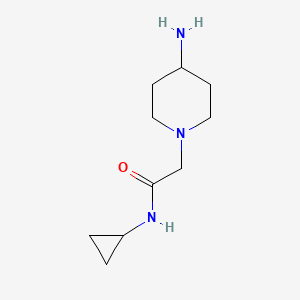
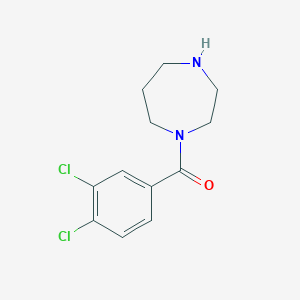
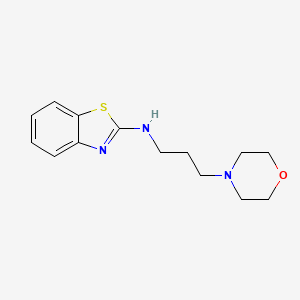
![[2-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]amine](/img/structure/B3168115.png)
![2-Methyl-5-[(4-methylpiperazin-1-YL)carbonyl]aniline](/img/structure/B3168116.png)
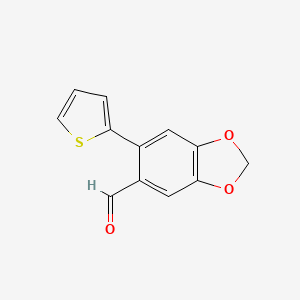
![2-[(Cyclopentylcarbonyl)(methyl)amino]acetic acid](/img/structure/B3168124.png)
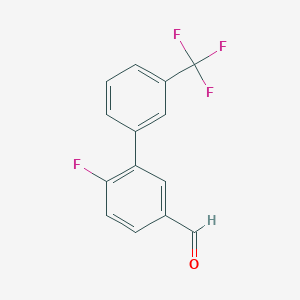
![N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B3168133.png)